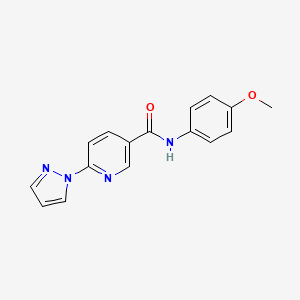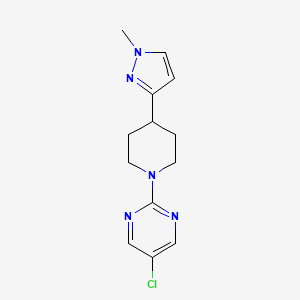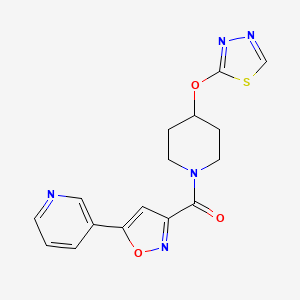![molecular formula C13H12N2O5S2 B2473885 3-( {[2-(Metoxicarbonil)tiofen-3-il]carbamoil}amino)tiofeno-2-carboxilato de metilo CAS No. 859490-48-5](/img/structure/B2473885.png)
3-( {[2-(Metoxicarbonil)tiofen-3-il]carbamoil}amino)tiofeno-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H12N2O5S2 and its molecular weight is 340.37. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los derivados del tiofeno juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos . Exhiben muchas propiedades farmacológicas como anticancerígenas , antiinflamatorias , antimicrobianas , antihipertensivas , y antiateroescleróticas .
Química Industrial
Los derivados del tiofeno se utilizan en la química industrial, particularmente como inhibidores de la corrosión . Pueden proteger los metales de la corrosión, lo cual es una preocupación importante en muchas industrias.
Ciencia de Materiales
En el campo de la ciencia de los materiales, las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Estos semiconductores tienen aplicaciones en varios dispositivos electrónicos.
Transistores de efecto de campo orgánicos (OFET)
Los derivados del tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánicos (OFET) . Los OFET son un tipo de transistor de efecto de campo que utiliza un semiconductor orgánico en su canal.
Diodos orgánicos emisores de luz (OLED)
Los derivados del tiofeno también se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Los OLED se utilizan en la creación de pantallas digitales en dispositivos como televisores, monitores de computadora y sistemas portátiles como teléfonos inteligentes.
Síntesis de agentes anticancerígenos
El 2-butiltiofeno, un derivado del tiofeno, se utiliza como materia prima en la síntesis de agentes anticancerígenos . Esto destaca la importancia de los derivados del tiofeno en el desarrollo de nuevos tratamientos para el cáncer.
Síntesis de agentes antiateroescleróticos
El 2-octiltiofeno, otro derivado del tiofeno, se utiliza en la síntesis de agentes antiateroescleróticos . Esto muestra el papel de los derivados del tiofeno en la lucha contra la aterosclerosis, una enfermedad en la que se acumula placa en el interior de las arterias.
Desarrollo de insecticidas
Los derivados del tiofeno también actúan como agentes complejantes metálicos y se utilizan en el desarrollo de insecticidas . Esto demuestra su importancia en la agricultura y el control de plagas.
Mecanismo De Acción
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents but insoluble in water . This suggests that the compound’s bioavailability may be influenced by factors such as the route of administration and the presence of organic solvents.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
methyl 3-[(2-methoxycarbonylthiophen-3-yl)carbamoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-19-11(16)9-7(3-5-21-9)14-13(18)15-8-4-6-22-10(8)12(17)20-2/h3-6H,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUHLOAKUKYILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2473803.png)

![{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2473808.png)


![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)

![methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2473816.png)
![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)

![N-[(4-chlorophenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2473822.png)



